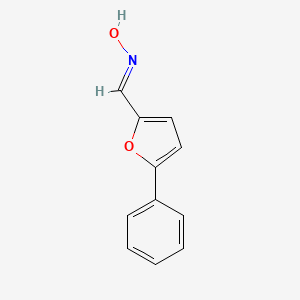![molecular formula C18H14F3N3O2 B12191730 6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12191730.png)
6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a trifluoromethylphenyl group, and an oxazolo[5,4-b]pyridine core, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Oxazolo[5,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate oxazole precursor.
Introduction of the Cyclopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using cyclopropyl and methyl halides.
Attachment of the Trifluoromethylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a trifluoromethylphenyl boronic acid is coupled with a halogenated oxazolo[5,4-b]pyridine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has been studied for various applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide: This compound shares structural similarities and is studied for its potential in treating idiopathic pulmonary fibrosis.
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Known for its use as an intermediate in the synthesis of insecticides.
Uniqueness
6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H14F3N3O2 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-[4-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H14F3N3O2/c1-9-15-13(8-14(10-2-3-10)23-17(15)26-24-9)16(25)22-12-6-4-11(5-7-12)18(19,20)21/h4-8,10H,2-3H2,1H3,(H,22,25) |
InChI Key |
WYPBSYOATKQGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12191653.png)



![{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12191678.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B12191682.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide](/img/structure/B12191690.png)
![N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12191699.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-tert-butyl-4-methoxybenzenesulfonyl)piperazine](/img/structure/B12191708.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12191709.png)
![Ethyl 1-[(2-oxochromen-6-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B12191717.png)
![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycylglycine](/img/structure/B12191719.png)

![1-(2-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12191729.png)
